1-(7-Methyl-2H-chromen-3-YL)ethan-1-one
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Overview
Description
1-(7-Methyl-2H-chromen-3-YL)ethan-1-one is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one typically involves the condensation of 7-methyl-2H-chromen-3-one with ethanone derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored for its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methyl-2H-chromen-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(7-Methyl-2H-chromen-3-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-Chromen-3-yl)ethanone: Similar in structure but lacks the methyl group at the 7th position.
7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one: Contains additional methoxy and trihydroxy groups, leading to different chemical properties.
Uniqueness
1-(7-Methyl-2H-chromen-3-YL)ethan-1-one is unique due to the presence of the methyl group at the 7th position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other chromen derivatives .
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(7-methyl-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3 |
InChI Key |
UTDXUUPAKXABQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(CO2)C(=O)C |
Origin of Product |
United States |
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